BenchChemオンラインストアへようこそ!

(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one

Muscarinic Receptor Pharmacology Neuroscience Subtype Selectivity

This arylpiperazine derivative is a uniquely characterized muscarinic acetylcholine receptor ligand. Its quantified fingerprint (M1 pKᵢ 8.50; M2 5.90; M3 5.50; M4 5.10; M5 5.80) delivers >398‑fold M1‑over‑M2 selectivity, enabling unambiguous target‑engagement studies. Unlike generic piperazine analogs, it eliminates confounding M2‑mediated cardiac signals in amyloid/tau modulation experiments and serves as a stringent negative control for M2/M4‑dependent pain models. Secure this batch‑to‑batch consistent reference standard to ensure inter‑assay reproducibility and accelerate CNS drug‑discovery programs. Immediate stock availability with worldwide shipping for qualified R&D buyers.

Molecular Formula C19H18ClFN2O
Molecular Weight 344.81
CAS No. 329080-13-9
Cat. No. B2710778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one
CAS329080-13-9
Molecular FormulaC19H18ClFN2O
Molecular Weight344.81
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClFN2O/c20-16-4-1-15(2-5-16)3-10-19(24)23-13-11-22(12-14-23)18-8-6-17(21)7-9-18/h1-10H,11-14H2/b10-3+
InChIKeyBQYMNQZRSKGOJJ-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2E-3-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one (CAS 329080-13-9): A Muscarinic Receptor Ligand for Neuroscience Research


The compound (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one (CAS 329080-13-9) is a synthetic piperazine derivative with a molecular weight of 344.8 g/mol . It belongs to a class of arylpiperazine-based muscarinic acetylcholine receptor (mAChR) ligands, demonstrating quantifiable affinity across multiple mAChR subtypes [1]. Its structure, featuring a 4-chlorophenyl acryloyl and a 4-fluorophenyl piperazine moiety, positions it as a candidate for subtype-selectivity optimization in central nervous system drug discovery programs.

Why Generic Piperazine Derivatives Cannot Substitute for 329080-13-9 in Muscarinic Receptor Studies


Muscarinic acetylcholine receptors (M1–M5) exhibit high sequence homology, yet their distinct G-protein coupling and tissue distribution mean that subtle changes in ligand structure can drastically alter subtype selectivity and functional outcomes [1]. Simply interchanging 329080-13-9 with a generic piperazine analog risks unpredictable shifts in M1/M2/M3/M4/M5 affinity profiles, compromising experimental reproducibility and biological interpretation. The quantitative evidence below demonstrates that this compound possesses a specific, quantifiable receptor affinity fingerprint that generic alternatives do not replicate.

Quantitative Differentiation of 329080-13-9: Head-to-Head Muscarinic Receptor Affinity Profiling


M1 Receptor Affinity Compared to M2 Subtype: A 398-Fold Selectivity Window

The compound 329080-13-9 demonstrates a markedly higher affinity for the M1 muscarinic receptor (pKi = 8.50, corresponding to Ki ≈ 3.2 nM) compared to the M2 receptor (pKi = 5.90, Ki ≈ 1,260 nM) [1]. This represents an approximately 398-fold selectivity for M1 over M2, a critical differentiation from non-selective muscarinic ligands. This selectivity profile is comparable to optimized biaryl amide M1 agonists described in the primary literature [2].

Muscarinic Receptor Pharmacology Neuroscience Subtype Selectivity

M1 Affinity Compared to M3: A 1,000-Fold Selectivity Gain Prevents Peripheral Cholinergic Toxicity

Against the M3 muscarinic receptor, 329080-13-9 exhibits a pKi of 5.50 (Ki ≈ 3,160 nM) [1], yielding an M1/M3 selectivity of approximately 1,000-fold. This contrasts sharply with classical muscarinic agonists like cevimeline or pilocarpine, which display only 3- to 10-fold selectivity for M1 over M3 [2]. High M1/M3 selectivity is essential to reduce peripheral cholinergic side effects such as salivation, diarrhea, and bronchoconstriction that limit the therapeutic utility of non-selective agonists.

Muscarinic Subtype Selectivity Drug Safety Profiling Parasympathetic Side Effects

Full M1–M5 Subtype Fingerprint Enables Predictive Off-Target Risk Assessment

A complete M1–M5 pKi dataset exists for 329080-13-9: M1 = 8.50, M2 = 5.90, M3 = 5.50, M4 = 5.10, M5 = 5.80 [1]. This full fingerprint allows researchers to calculate selectivity ratios against any subtype and predict potential off-target effects. Many commercially available piperazine analogs lack comprehensive M1–M5 data, forcing users to either invest in their own profiling or accept unknown off-target risk [2].

Polypharmacology Receptor Profiling Off-Target Liability

Structural Basis for M1 Selectivity: The 4-Fluorophenyl Piperazine Motif

The 4-fluorophenyl substituent on the piperazine ring is a key determinant of M1 subtype selectivity. Analogous compounds in the biaryl amide series lacking the 4-fluorophenyl group show 30- to 100-fold lower M1 affinity (pKi reductions of 1.5–2.0 log units) [1]. The 4-chlorophenyl acryloyl moiety further stabilizes a binding conformation that favors M1 over M2–M5 by engaging a hydrophobic pocket unique to the M1 orthosteric site [1].

Structure-Activity Relationship (SAR) Medicinal Chemistry Ligand Design

Recommended Application Scenarios for 329080-13-9 Based on Quantitative Selectivity Evidence


M1-Preferring Tool Compound for Alzheimer's Disease Target Validation

With an M1 pKi of 8.50 and >398-fold selectivity over M2, this compound is suited for in vitro target engagement studies where selective M1 activation is required to probe cholinergic modulation of amyloid processing or tau phosphorylation, without confounding M2-mediated cardiac effects [1][2].

Selectivity Standard for Muscarinic Receptor Panel Screening

The complete M1–M5 pKi profile (8.50, 5.90, 5.50, 5.10, 5.80) enables its use as a reference compound to calibrate radioligand binding assays across multiple mAChR subtypes, ensuring inter-assay consistency and facilitating the identification of novel subtype-selective candidates [1].

Negative Control for M2/M4-Mediated Analgesia Studies

Given its low M2 (pKi 5.90) and M4 (pKi 5.10) affinity, 329080-13-9 can serve as a negative control in pain models that depend on M2/M4 receptor activation, helping researchers attribute observed effects specifically to M2/M4 pharmacology rather than off-target M1 activity [1].

Quote Request

Request a Quote for (2E)-3-(4-chlorophenyl)-1-[4-(4-fluorophenyl)piperazinyl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.